molecular formula C9H9N3O3 B2402741 4-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate CAS No. 1262770-92-2

4-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate

Cat. No. B2402741
CAS RN: 1262770-92-2
M. Wt: 207.189
InChI Key: ZENYHDSETXEWTM-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate is a compound that has been studied for its potential anticancer properties . It is a hybrid compound, meaning it is made up of different elements that contribute to its overall structure and function .


Synthesis Analysis

The compound has been successfully synthesized in a series of experiments, with its structure established by NMR and MS analysis . The synthesis process involved the creation of a series of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids .


Molecular Structure Analysis

The molecular structure of 4-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate has been established through NMR and MS analysis . The compound has a molecular weight of 189.17 .


Chemical Reactions Analysis

The compound has been evaluated in vitro for its cytotoxic effects against MCF-7 and HCT-116 cancer cell lines . Some of the hybrids exhibited potent inhibitory activities, with IC50 values ranging from 15.6 to 23.9 µM .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 189.17 . Other physical and chemical properties such as density and boiling point are predicted to be 1.60±0.1 g/cm3 and 631.3±65.0 °C respectively .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate involves the inhibition of cancer cell proliferation . Specifically, compounds 2 and 14 have been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .

properties

IUPAC Name

4-(1H-1,2,4-triazol-5-yl)benzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.H2O/c13-9(14)7-3-1-6(2-4-7)8-10-5-11-12-8;/h1-5H,(H,13,14)(H,10,11,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENYHDSETXEWTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=NN2)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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